molecular formula C22H18BrFN2O4 B10944920 methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B10944920
M. Wt: 473.3 g/mol
InChI Key: KISCCUGARRQLCY-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, fluoro, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino, bromo, and fluoro groups are introduced through substitution reactions using suitable reagents.

    Esterification: The carboxylate group is introduced through esterification reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups.

    Reduction: Reduction reactions can target the bromo and cyano groups.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or hydrocarbons.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in the development of pharmaceuticals due to its bioactive functional groups.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a therapeutic agent in treating various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4H-pyran-3-carboxylic acid, 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-, methyl ester
  • Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Comparison:

    Structural Differences: The presence of different substituents such as bromo, fluoro, and methoxy groups.

    Reactivity: Variations in reactivity due to the electronic effects of the substituents.

    Applications: Unique applications based on the specific functional groups and their interactions with biological targets.

Properties

Molecular Formula

C22H18BrFN2O4

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 6-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C22H18BrFN2O4/c1-12-19(22(27)28-2)20(17(10-25)21(26)30-12)16-9-14(23)6-7-18(16)29-11-13-4-3-5-15(24)8-13/h3-9,20H,11,26H2,1-2H3

InChI Key

KISCCUGARRQLCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

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